Scientific Field: Medical Oncology and Cancer Research
Application Summary: Evofosfamide is designed to exploit the hypoxic conditions of solid tumors, which are areas with low oxygen levels often resistant to conventional therapies. It’s a hypoxia-activated prodrug that becomes active in these low-oxygen environments, targeting cancer cells more effectively.
Experimental Procedures: In preclinical studies, Evofosfamide was administered intraperitoneally at a dose of 50 mg/kg, once daily for five days over three weeks. Patient-derived xenograft (PDX) models were used to closely mimic the clinical scenario of hypoxia in human tumors.
Results: The results showed variable antitumor efficacy across different PDX models. Complete regressions were observed in one p16-positive PDX model, while three models showed resistance. The hypoxic fraction of tumors ranged from 1.7–7.9%, and the antitumor activity weakly correlated with the hypoxia status determined by pimonidazole immunohistochemistry .
Scientific Field: Pharmacology
Application Summary: Evofosfamide’s mechanism of action is crucial for understanding how hypoxia-activated prodrugs (HAPs) can be used in cancer therapy. It undergoes bioreduction in low oxygen conditions to release cytotoxic metabolites.
Experimental Procedures: The drug’s pharmacological mechanisms were studied through various preclinical research, focusing on its activation under hypoxic conditions and its subsequent DNA cross-linking effects.
Results: Despite promising preclinical studies, the hopes for Evofosfamide were dampened by the failure of phase III clinical trials. Ongoing research aims to refine its application and understand the discrepancies between preclinical and clinical outcomes .
Scientific Field: Veterinary Medicine and Comparative Oncology
Application Summary: Evofosfamide has been investigated for its potential use in treating canine gliomas, a type of brain tumor in dogs, as a hypoxia-targeted therapy.
Experimental Procedures: The study focused on the effects of Evofosfamide on glycolytic metabolism and its antitumor effects within a canine glioma model.
Scientific Field: Molecular Biology
Application Summary: The gene expression profiles associated with Evofosfamide sensitivity were analyzed to understand the molecular determinants of its efficacy.
Experimental Procedures: Gene expression analysis was conducted using mRNA profiling of PDX models treated with Evofosfamide. The Toustrup hypoxia gene signature was used to correlate gene expression with hypoxia status.
Results: The mRNA expression of the Toustrup hypoxia gene signature showed close correlations between PDX and matched patient tumors, suggesting that these models may accurately represent clinical tumor hypoxia .
Scientific Field: Histopathology
Application Summary: Evofosfamide sensitivity in relation to tumor hypoxia was characterized using histopathological techniques.
Experimental Procedures: Histopathological characterization of PDX models was performed to assess the histology and hypoxia status, using pimonidazole as a marker for hypoxic regions.
Results: All PDX models closely resembled the histology of the patient tumors they were derived from, with pimonidazole-positive hypoxic fractions aligning with clinical values for head and neck squamous cell carcinoma .
Scientific Field: Hematology
Application Summary: Evofosfamide has been studied for its potential to treat multiple myeloma, particularly in the context of hypoxic bone marrow microenvironments which are characteristic of this disease.
Experimental Procedures: A Phase I/II study investigated Evofosfamide in combination with dexamethasone, and with bortezomib and dexamethasone in relapsed/refractory multiple myeloma. Patients received Evofosfamide at a dose of 340 mg/m², with the treatment’s toxicity and efficacy being primary endpoints .
Results: The study reported that Evofosfamide could be administered safely at the specified dose, with clinical activity noted in patients with heavily pretreated relapsed refractory multiple myeloma. Disease stabilization was observed in over 80% of patients, reflecting a prolonged overall survival of 11.2 months .
Scientific Field: Clinical Oncology
Application Summary: Evofosfamide has been evaluated in clinical trials for treating advanced pancreatic cancer, leveraging its hypoxia-activated properties.
Experimental Procedures: In a phase I/II clinical trial, patients with advanced pancreatic cancer received Evofosfamide in combination with gemcitabine. The trial aimed to assess the overall response rate and progression-free survival (PFS) time .
Results: The trial achieved an overall response rate of up to 26% (depending on Evofosfamide dose) and a superior median PFS time of 5.6 months. These results suggest that Evofosfamide may have significant therapeutic potential for patients with advanced pancreatic cancer .
Scientific Field: Angiogenesis and Cancer Research
Application Summary: Research has explored the use of Evofosfamide in combination with bevacizumab, an angiogenesis inhibitor, following bevacizumab failure.
Experimental Procedures: Patients received Evofosfamide at a dose of 670 mg/m² in combination with bevacizumab in a phase II, open-label, single-arm study .
Results: The study evaluated the efficacy of this combination therapy in patients who had previously failed bevacizumab treatment.
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug designed for cancer treatment. It is a derivative of bromo-isophosphoramide mustard, a potent alkylating agent. The compound consists of a nitroimidazole moiety linked to a bromo-isophosphoramide moiety, which allows it to selectively target hypoxic tumor environments where oxygen levels are low, a common characteristic of many solid tumors. This selective activation minimizes systemic toxicity while enhancing the therapeutic effect in tumor tissues .
As mentioned earlier, evofosfamide acts as a hypoxia-activated prodrug. Under normoxic (normal oxygen) conditions, the drug remains inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole moiety is reduced, releasing the cytotoxic Br-IPM. This activated form alkylates DNA in tumor cells, inhibiting DNA replication and causing cell death [, ].
The biological activity of evofosfamide is primarily attributed to its ability to induce DNA damage through alkylation. Once activated in hypoxic regions, bromo-isophosphoramide mustard creates intrastrand and interstrand crosslinks in DNA, preventing replication and triggering cell death pathways. This mechanism has shown efficacy in various preclinical and clinical studies targeting different tumor types, including glioblastoma and pancreatic cancer . Notably, evofosfamide has demonstrated safety and potential efficacy even in heavily pretreated populations resistant to conventional therapies .
Evofosfamide can be synthesized through a multi-step process involving the following key steps:
Evofosfamide is currently being evaluated in clinical trials for various malignancies, particularly those characterized by hypoxia. Its applications include:
Evofosfamide shares similarities with several other hypoxia-activated prodrugs but stands out due to its unique chemical structure and mechanism of action. Here are some comparable compounds:
Compound Name | Mechanism of Action | Key Differences |
---|---|---|
Tirapazamine | Hypoxia-activated prodrug releasing cytotoxic agents | Less selective than evofosfamide; broader systemic toxicity |
Ifosfamide | Alkylating agent with broad activity | Not specifically activated by hypoxia; systemic effects |
Cyclophosphamide | Alkylating agent used widely in chemotherapy | Not selective for hypoxic conditions; broader application |
Glufosfamide | Similar structure to ifosfamide; hypoxia-targeted | Less potent than evofosfamide under hypoxic conditions |
Evofosfamide's specificity for hypoxic environments allows it to minimize damage to healthy tissues while maximizing therapeutic effects on tumor cells, making it a promising candidate among its peers .